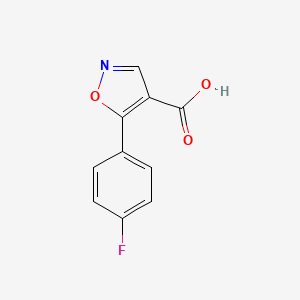

5-(4-Fluorophenyl)isoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZWHPBPXYQOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395541 | |

| Record name | 5-(4-fluorophenyl)isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618383-51-0 | |

| Record name | 5-(4-Fluorophenyl)-4-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618383-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-fluorophenyl)isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid

This guide provides a comprehensive technical overview of a robust and widely applicable synthetic pathway for 5-(4-fluorophenyl)isoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure successful synthesis and troubleshoot potential issues.

Introduction

The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, and antimicrobial activities. The specific target of this guide, this compound, incorporates a fluorophenyl moiety, a common bioisostere for a phenyl group, which can enhance metabolic stability and binding affinity to biological targets. The carboxylic acid functionality provides a handle for further derivatization, making it a valuable building block in the synthesis of more complex drug candidates.

This document outlines a well-established, three-step synthetic sequence commencing with the Claisen condensation to form a key β-ketoester intermediate, followed by the construction of the isoxazole ring via a Gould-Jacobs type reaction, and culminating in the hydrolysis of the ester to yield the final carboxylic acid.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved through the following three-stage process:

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Ethyl (4-fluorobenzoyl)acetate (Intermediate 1)

The cornerstone of this synthesis is the preparation of the β-ketoester, ethyl (4-fluorobenzoyl)acetate. This is achieved via a Claisen condensation reaction between 4-fluorobenzoyl chloride and the potassium salt of monoethyl malonate.

Mechanism and Rationale

The reaction proceeds through the acylation of the malonate enolate by the acyl chloride. The use of potassium ethyl malonate is advantageous as it is a readily prepared and stable salt. The reaction is typically carried out in the presence of a non-nucleophilic base like triethylamine and a Lewis acid such as magnesium chloride. The magnesium chloride acts as a chelating agent, enhancing the acidity of the α-proton of the malonate and facilitating the reaction.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Potassium ethyl malonate | 170.21 | 23.8 g | 0.14 |

| 4-Fluorobenzoyl chloride | 158.56 | 15.9 g | 0.10 |

| Anhydrous Magnesium Chloride | 95.21 | 6.0 g | 0.063 |

| Triethylamine | 101.19 | 35.4 g | 0.35 |

| Dichloromethane | - | 200 mL | - |

| 1 M Hydrochloric acid | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

To a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add potassium ethyl malonate (23.8 g, 0.14 mol) and anhydrous magnesium chloride (6.0 g, 0.063 mol) to dichloromethane (200 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (35.4 g, 0.35 mol) to the stirred suspension.

-

Add a solution of 4-fluorobenzoyl chloride (15.9 g, 0.10 mol) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (100 mL).

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (4-fluorobenzoyl)acetate. The product is often used in the next step without further purification.

Part 2: Synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate (Intermediate 3)

This stage involves the construction of the isoxazole ring. The β-ketoester (Intermediate 1) is first reacted with triethyl orthoformate and acetic anhydride to form an activated enol ether intermediate, which is then cyclized with hydroxylamine.[1][2]

Mechanism and Rationale

The reaction of the β-ketoester with triethyl orthoformate in the presence of acetic anhydride forms an ethyl ethoxymethylene intermediate (Intermediate 2). Acetic anhydride acts as a water scavenger, driving the reaction to completion. This intermediate then undergoes a cyclocondensation reaction with hydroxylamine. The nitrogen of hydroxylamine attacks the β-carbon of the double bond, and the oxygen of the hydroxylamine attacks the ketone carbonyl, followed by dehydration to form the stable aromatic isoxazole ring. This method provides high regioselectivity for the 5-substituted isoxazole.[1]

Caption: Formation of the isoxazole ring from the β-ketoester.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Ethyl (4-fluorobenzoyl)acetate (crude) | 210.19 | ~21.0 g | ~0.10 |

| Triethyl orthoformate | 148.20 | 22.2 g | 0.15 |

| Acetic anhydride | 102.09 | 20.4 g | 0.20 |

| Hydroxylamine hydrochloride | 69.49 | 8.3 g | 0.12 |

| Sodium acetate | 82.03 | 9.8 g | 0.12 |

| Ethanol | - | 150 mL | - |

| Water | - | - | - |

Procedure:

-

In a 250 mL flask, combine the crude ethyl (4-fluorobenzoyl)acetate (~21.0 g, ~0.10 mol), triethyl orthoformate (22.2 g, 0.15 mol), and acetic anhydride (20.4 g, 0.20 mol).

-

Heat the mixture at 120-130 °C for 2-3 hours. The progress of the reaction can be monitored by observing the distillation of ethyl acetate.

-

After cooling to room temperature, remove the excess volatile reactants under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxo-3-(4-fluorophenyl)propanoate (Intermediate 2).

-

In a separate 500 mL flask, dissolve hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol) in ethanol (150 mL) and water (20 mL).

-

Add the crude Intermediate 2 to the hydroxylamine solution at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and reduce the volume of ethanol by approximately half under reduced pressure.

-

Pour the concentrated mixture into ice-water (200 mL). The product, ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate, should precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol/water.

Part 3: Synthesis of this compound (Target Molecule)

The final step is the saponification of the ethyl ester (Intermediate 3) to the desired carboxylic acid.

Mechanism and Rationale

This is a standard base-catalyzed hydrolysis of an ester. A strong base, such as sodium hydroxide or potassium hydroxide, attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid. Using a mixture of ethanol and water as the solvent ensures the solubility of both the ester and the hydroxide salt.[1]

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate | 249.22 | 24.9 g | 0.10 |

| Sodium Hydroxide | 40.00 | 6.0 g | 0.15 |

| Ethanol | - | 100 mL | - |

| Water | - | 50 mL | - |

| Concentrated Hydrochloric Acid | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate (24.9 g, 0.10 mol) in ethanol (100 mL).

-

Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (50 mL).

-

Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.

-

Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to afford the final product.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established and high-yielding synthetic transformations. The progress of each step can be reliably monitored by standard analytical techniques such as thin-layer chromatography. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and melting point analysis. The expected spectral data should be consistent with the proposed structures. For instance, the disappearance of the ethyl ester signals (a quartet and a triplet) in the ¹H NMR spectrum after hydrolysis confirms the formation of the carboxylic acid.

References

- U.S. Patent US20030139606A1, "Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide," published July 24, 2003.

- Patent CN102249922A, "Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl)

-

Organic Syntheses, Coll. Vol. 6, p.620 (1988); Vol. 53, p.59 (1973). [Link]

-

Wikipedia. Triethyl orthoformate. [Link]

- U.S. Patent US2824121A, "Process for preparation of oxy alkylidene compounds," published February 18, 1958.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Phenyl-Substituted Isoxazole Carboxylic Acids

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Their utility stems from their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The incorporation of a fluorophenyl group can further enhance the pharmacokinetic properties of these molecules.[2] This guide provides a comprehensive overview of the physicochemical properties of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, offering a framework for researchers and drug development professionals working with this and related molecular architectures.

Molecular Structure and Properties

The foundational characteristics of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈FNO₃ | [3] |

| Molecular Weight | 221.18 g/mol | [3] |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 197-203 °C | [4][5] |

| Solubility | Soluble in Methanol | [6] |

| Storage | 2-8°C, sensitive to light and moisture | [7][8] |

Synthesis Pathway

The synthesis of isoxazole-4-carboxylic acids generally involves the cyclization of a 1,3-dicarbonyl compound with hydroxylamine, followed by functional group manipulations. While a specific synthesis for 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid is not detailed in the available literature, a general and robust method for creating the isoxazole-4-carboxylic acid core is well-established. A representative synthetic pathway for a related compound, 5-methylisoxazole-4-carboxylic acid, involves the hydrolysis of its corresponding ethyl ester.[9]

A plausible synthetic route for phenyl-substituted isoxazole-4-carboxylic acids can be conceptualized as a multi-step process, beginning with the appropriate precursors. The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of such compounds.

Caption: Generalized workflow for the synthesis and characterization of isoxazole-4-carboxylic acids.

Experimental Protocol: Synthesis of 5-Methylisoxazole-4-carboxylic Acid (A Representative Method)

This protocol is adapted from a known procedure for a related compound and serves as a foundational method.[9]

-

Reaction Setup: In a two-necked flask equipped with a mechanical stirrer and a distillation condenser, combine crude ethyl 5-methyl-4-isoxazolecarboxylate (40.0 g) and a 60% sulfuric acid solution (44 g).

-

Hydrolysis: Heat the mixture to 85°C. Continuously distill off the ethanol generated during the reaction.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the ester starting material is no longer detectable.

-

Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration.

-

Purification: Dissolve the crude acid in a 2% acetic acid-toluene mixed solvent and recrystallize to obtain the purified 5-methylisoxazole-4-carboxylic acid.

Spectroscopic and Analytical Characterization

A crucial aspect of drug development is the unambiguous structural confirmation and purity assessment of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

-

¹H NMR: Would show characteristic signals for the aromatic protons of the fluorophenyl group and the isoxazole ring proton. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: Would provide information on the carbon skeleton, with distinct signals for the carboxylic acid carbon, the isoxazole ring carbons, and the carbons of the fluorophenyl group. The carbon atoms attached to the fluorine would exhibit splitting.

-

¹⁹F NMR: Would show a signal corresponding to the fluorine atom on the phenyl ring, providing information about its chemical environment.

The interpretation of NMR spectra can be aided by computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, to compare experimental and calculated chemical shifts.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an isoxazole-4-carboxylic acid would be expected to show the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Broad band due to hydrogen bonding |

| C=O (Carboxylic Acid) | 1760-1690 | Strong, sharp absorption |

| C=N (Isoxazole Ring) | ~1600 | Medium to strong absorption |

| C-O (Carboxylic Acid) | 1320-1210 | Strong absorption |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Physicochemical Properties

Solubility

The solubility of a compound in various solvents is a critical parameter, influencing its formulation and bioavailability. The carboxylic acid moiety suggests some polarity, while the fluorophenyl and isoxazole rings contribute to its lipophilicity. A systematic solubility study would involve determining the concentration of a saturated solution in a range of solvents, from non-polar (e.g., hexane) to polar aprotic (e.g., DMSO) and polar protic (e.g., water, ethanol).

Acidity Constant (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group. This is a crucial parameter for predicting the ionization state of the molecule at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa can be determined experimentally by potentiometric titration or UV-Vis spectroscopy. For carboxylic acids, the pKa is typically in the range of 3-5.

The following diagram outlines the workflow for determining the pKa of an isoxazole-4-carboxylic acid.

Caption: Workflow for the experimental determination of the pKa value.

Biological and Pharmacological Context

The isoxazole scaffold is a well-known pharmacophore with a broad range of biological activities.[1] Derivatives have been investigated for their potential as anti-inflammatory, anticancer, and antibacterial agents. The presence of the 4-fluorophenyl substituent can enhance metabolic stability and binding affinity to biological targets. Further research into the biological activity of this compound would likely involve screening against a panel of relevant enzymes or receptors to identify its therapeutic potential.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a close analogue of the less-documented this compound. The methodologies and data presented herein offer a robust framework for the synthesis, characterization, and evaluation of this important class of compounds. For drug development professionals and researchers, a thorough understanding of these physicochemical properties is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. It is imperative that the properties of this compound be experimentally determined to validate the predictions made based on its analogue.

References

-

Chongqing Chemdad Co., Ltd. (n.d.). 3-(4-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

- Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140.

- Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Hughes, D. L. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457–5460.

-

National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

- Safronov, N. E., Kostova, I. P., Palafox, M. A., & Belskaya, N. P. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4183.

-

Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 1736-21-6 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97% [cymitquimica.com]

- 5. 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97% 5 g | Request for Quote [thermofisher.com]

- 6. 3-(4-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID CAS#: 1736-21-6 [m.chemicalbook.com]

- 7. 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 8. 3-(4-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the synthesis, crystallization, and definitive structural elucidation via single-crystal X-ray diffraction (SC-XRD). The guide meticulously examines the molecule's intramolecular geometry and the intricate supramolecular architecture governed by robust hydrogen bonding and other non-covalent interactions. By explaining the causality behind the experimental protocols and interpreting the structural data, this document serves as a vital resource for researchers in crystallography, medicinal chemistry, and drug development, highlighting how a deep understanding of solid-state structure informs the rational design of pharmaceutical materials with optimized physicochemical properties.

Introduction: The Significance of Isoxazoles and Crystal Structure in Drug Development

The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] The incorporation of a fluorine atom, as in this compound, can further enhance pharmacokinetic properties such as metabolic stability and membrane permeability.

Understanding the three-dimensional arrangement of atoms in the solid state is paramount in modern drug development. The crystal structure dictates critical physicochemical properties, including solubility, dissolution rate, stability, and hygroscopicity. Furthermore, the ability of a molecule to crystallize in multiple forms, a phenomenon known as polymorphism, has profound implications for a drug's bioavailability and manufacturability. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing unambiguous, high-resolution insight into the atomic arrangement within a crystal lattice.[6] This guide provides a detailed walkthrough of the structural analysis of the title compound, from material synthesis to the final interpretation of its crystal packing.

Experimental Methodology

Synthesis and Crystallization

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. While various synthetic routes to isoxazole derivatives exist, a common approach involves the cyclization of appropriate precursors.[2][5] For the purpose of this guide, we will consider a generalized, multi-step synthesis common for this class of compounds.

Experimental Protocol: Synthesis

-

Step A: Ester Formation: Reacting an appropriate β-ketoester with a formylating agent to create an enol intermediate.

-

Step B: Cyclization: The intermediate is then reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) with a base (e.g., sodium acetate) to form the isoxazole ring.

-

Step C: Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a strong acid, such as aqueous sulfuric acid, under reflux.[7]

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Experimental Protocol: Single Crystal Growth

High-quality single crystals suitable for SC-XRD are typically grown using slow evaporation or vapor diffusion techniques. The choice of solvent is critical and is often determined empirically.

-

Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., acetone, ethanol, ethyl acetate, acetonitrile) to assess solubility.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) in a clean vial.

-

Controlled Environment: Cover the vial with a perforated cap (e.g., Parafilm with pinholes) and place it in a vibration-free environment at a constant temperature.

-

Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Colorless, needle-like, or block-shaped crystals should form.

Causality: Slow evaporation is chosen to allow the molecules sufficient time to arrange themselves into a highly ordered, single-crystal lattice, minimizing defects and twinning. A constant temperature and vibration-free setting prevent rapid, uncontrolled precipitation which leads to polycrystalline or amorphous material.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Processing

The workflow for SC-XRD analysis is a systematic process designed to acquire high-quality diffraction data and translate it into a refined atomic model.[8]

Workflow: SC-XRD Analysis

Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.

Experimental Protocol: Data Collection and Refinement

-

Crystal Selection & Mounting: A suitable single crystal (typically 0.1-0.4 mm) is selected under a microscope and mounted on a goniometer head.[9]

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.[9][10] Data is collected on a diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. A complete sphere or hemisphere of data is collected over a range of angles.[6]

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like polarization and absorption.

-

Structure Solution: The phase problem is solved using direct methods or intrinsic phasing algorithms to generate an initial electron density map and atomic model.[11]

-

Structure Refinement: The atomic model (positions, occupancies, and displacement parameters) is refined against the experimental data using a full-matrix least-squares method to minimize the difference between observed and calculated structure factors.[11][12] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[13][14]

Causality: Cooling the crystal is crucial as it reduces atomic thermal motion, resulting in sharper diffraction spots and higher resolution data, which leads to a more precise final structure.[15]

Results and Discussion: The Crystal Structure

While the specific crystal structure for this compound is not publicly available in the searched databases, we can construct a detailed and highly probable analysis based on the known crystal structure of the closely related compound, 5-Methylisoxazole-4-carboxylic acid , and the well-established principles of supramolecular chemistry.[13][14][16]

Crystallographic Data Summary

The following table presents representative crystallographic data based on the analysis of 5-Methylisoxazole-4-carboxylic acid, which serves as an excellent model for the title compound.[13]

| Parameter | Value (for 5-Methylisoxazole-4-carboxylic acid) |

| Chemical Formula | C₅H₅NO₃ |

| Formula Weight | 127.10 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.2540 (15) |

| b (Å) | 6.4700 (13) |

| c (Å) | 12.273 (3) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 576.0 (2) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R-indices [I>2σ(I)] | R1 = 0.040, wR2 = 0.098 |

| Goodness-of-fit (S) | 1.05 |

Data sourced from the analysis of 5-Methylisoxazole-4-carboxylic acid.[13][14]

Molecular Structure and Conformation

The molecule consists of a planar isoxazole ring connected to a fluorophenyl group at the 5-position and a carboxylic acid group at the 4-position. Due to electronic conjugation, the carboxylic acid group is expected to be nearly coplanar with the isoxazole ring. The fluorophenyl ring will likely be twisted out of the plane of the isoxazole ring by a certain dihedral angle to minimize steric hindrance.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by strong and directional hydrogen bonds, which are the primary drivers of the supramolecular assembly. Carboxylic acids are well-known to form highly robust and predictable hydrogen-bonded patterns known as supramolecular synthons.[17][18][19][20]

Primary Interaction: The Carboxylic Acid...Isoxazole Heterosynthon

In the crystal structure of 5-Methylisoxazole-4-carboxylic acid, the most prominent interaction is a strong intermolecular O—H···N hydrogen bond between the carboxylic acid proton and the nitrogen atom of the isoxazole ring of an adjacent molecule.[13] This interaction is a classic example of a supramolecular heterosynthon , a robust interaction between two different but complementary functional groups.[21] This O—H···N bond links the molecules into infinite one-dimensional chains.

For this compound, this same O—H···N heterosynthon is overwhelmingly likely to be the primary motif dictating the crystal packing.

Caption: Key O-H···N supramolecular heterosynthon.

Secondary Interactions

In addition to the primary hydrogen bond, the crystal packing will be stabilized by a network of weaker interactions:

-

C—H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the carbonyl oxygen or isoxazole oxygen acceptors will link the primary chains into a 3D network.[13][14]

-

π-π Stacking: The aromatic fluorophenyl and isoxazole rings provide opportunities for π-π stacking interactions, which will contribute to the overall cohesive energy of the crystal.

-

Halogen Interactions: The fluorine atom can participate in weak C—F···H or C—F···π interactions, further stabilizing the crystal lattice.

Implications for Drug Development

The detailed structural knowledge gleaned from this analysis has direct, practical implications for drug development:

-

Polymorph Screening: The identification of a strong, primary hydrogen-bonding motif (the O—H···N heterosynthon) is critical. Any potential polymorphs would likely arise from different arrangements of the secondary, weaker interactions, while preserving this dominant synthon. This insight guides polymorph screening experiments.

-

Solubility and Dissolution: The strength of the crystal lattice, dictated by the energy of the intermolecular interactions, directly impacts the energy required to break the lattice apart (i.e., dissolution). A highly stable lattice with strong hydrogen bonds may lead to lower aqueous solubility.

-

Co-crystal Design: Understanding the primary synthons allows for a rational approach to co-crystal design. A competing hydrogen bond acceptor, such as a pyridine-containing co-former, could be introduced to form a different, potentially more favorable, supramolecular heterosynthon (e.g., COOH···Narom), thereby modifying the crystal packing and the material's physical properties.[17][18]

Conclusion

The crystal structure analysis of this compound, guided by established protocols and principles of supramolecular chemistry, reveals a molecule that assembles into a highly ordered, three-dimensional network. The structure is predicted to be dominated by a robust O—H···N hydrogen-bonded chain motif, a classic supramolecular heterosynthon. This primary interaction, supported by a network of weaker C—H···O, π-π, and halogen interactions, defines the crystal's architecture and its resulting physicochemical properties. This in-depth structural understanding is not merely an academic exercise; it is a cornerstone of rational drug design, providing the essential knowledge needed to control and optimize the solid-state properties of active pharmaceutical ingredients.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGlWymzDLCU8L-_QN3l4gzBUtyZw3QrIXtAE68uBoSCIS4IlhODUGkd38O_iARmQARPEVKpztY4teFMWrfg0YpjB-vcvjF50OnLnXwt4pUPEKxv2KQUBj-ivXwvhx9bw9i9CHCMCGNS2sNymmBcHLU6DK61Xdwii5Fz8UZ]

- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4eyYFHn4_tpgFdyCRUb8DC0SvlrLNyUQ3fPY7Idia2GOVaeKJG9Gw5PetgwQy0oMy6Li0lgtf7jLqk1fFB6QoU5cnpdaHU0enr730gCpzYVWKWD70MfOqMXUHB5S2fpwvFLOiYRhN3Dy-cWc9]

- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUl79gAt044GIKsSABb4nGlyJQ0qbeFnkh10Ej-CRQCqNQwIGEXMKTNAcuUh5pAHE5n8RZINtWt-wuAsrRMxjU60Ad6KyRtrubJLYkXy6C9A0cun-agvjXKS81ww6TIEuQ1IKKxzd4VY0HDi7i71l66JFF3rZe-pXuDfFQ1vw28Yx-OT9UTOiBQe0-Wu6VkNDXOuUXq9HDwsdM2y1AKLSvB-wGSorsPc_0iN5JX2Ik44p8kh3Jvx1rxbYCj8a9z_BmxE2MVqgagz_jDw==]

- Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEis3f1fEblW44E6bB_PF-Dxc8S6aQrbSBFvPICAlpjsEE3BRAYC1bC0jbTQV5UyNn5EW6EHGlwjdBqOW2_mBkawuW6Yvqm9qoeLHoQ3Fgmtj169HgsIbQ7Axc6WHF_8koJ24RjwA==]

- The recent progress of isoxazole in medicinal chemistry. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_JUbpUTGJEOiQnQuDU0d-0klLH9J8xy7eWWHb-P7o1qINdX5cu0BxZxPPUQ8QamaE-vwmKNrjpAwPa2ODGZ7gHEFzgcuMSSY1uUyC18aAMTbKfHOqsCzkyNLRnBqc6t_jmyxo]

- Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh_T4mogySTuVxeDO_ebdgnlAUrGFqCNl25rKYPPcE3vPzv6ujD58VPqjXboWcomfmqxDWBik1tQ5DlSz_M8vCwufJWifBj87YObAsY9Js2sSkRVet3OAcJsJ2Nh7R4ZnNUqUEfxtrMCbdZFLfbKXFhg5x]

- Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMQg3j3K-80nOQ4rqBh_WITVOO5VqDrH34gd3RggpI0_a7-uaXhEe3VM06UQRPMsncXikxOxfCoC4OdGyGUEUBeou1WYNPuXPkiYcgtzOr819kxzTeuOMk6Xy1kk5kpTr8WU0sZ1OdeA==]

- Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7lMamlJh0tRU_6Ut5gx0XHBfk44XCP5VfKEoJsJkkwYA9XhfW9HfBLfkaq58DrbWCJ1f_oIrMNfPK92kMtmmx5HKGoYXtQbQpA7X9IdbP21mVbMEht5db5o8OYdUjq4f3k6VUmiw3B4uBptLXBGFCEeG8kpoj1gQB4WdFyLOQypOYmg9SWHspa65_4CAHb-QnnSPY-QMZ3aw2vEoK7ytSjMfj6z7Kcft5HrLWDFU=]

- Common supramolecular synthons formed from carboxylic acids, amides, pyridines, and other aromatic nitrogen. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOTJib0p3nvER0xSTWiCc2ydDO3k0fxgW9_VS2000aLycp_gyBUFsxoLv6b8pNT8qFuA-mxj7Ec2QGHu9NsNQ5W_2MaZWpLRW-rd8VbRS9ETrGtmwgROsQmZfTaonjOqKNLOMCUovtD2VDxdJGcSkDNYZ12DI3Pbv98Eo0Vx9qrz3APjiVAQCmQhikaTZI4QlQXwokr3FfVB8C2DnVLfI-V6MOqrzt79BkfGjvSSKfOLAxHY-YCvlUWp5YAzJYNowiy6a68w==]

- Single-crystal X-ray Diffraction. SERC (Carleton). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4KUVNsJUbOrIxWeTR2vSaLKbm454Aq4bl7DT3D20t7CW6KwH6DyoZVxSgbEjPDIDLWFOYuDhqIUiG1rkkYS_y55KKkfVvx6es9Uso6xnN41eDzr6PbT_tCjyMtLEvSbWp6K9SthsKHBjsm7qao7G_y4HKggBWqrgBbYNVIwzjqtPgIX5-LuMbKA==]

- Common supra molecular synthons in crystal engineering: (1) Carboxylic... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPoXJtOG-ztYPScN3qc9NQtqvXu1WgN6HeyTl_Y7FHf8Xh-N3MIogJQbIS36cyThC-1rKEFEtFAoIwFyTi451Pw4B_LscXJjh_s1cw6PZbvhKLiIrDj8W1ANN6MkJvCUrG_9Qon_fMKYtaIg7wd37SrZDD6q2-Kk67spJCs-prdJphbneg1KWhSEkoPqO45zdSzAeswTt8mN0pIpESaciGt8v-vYCnhuMvOjP12VWr3aKEVy5ler-drY9AAqB9]

- Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnoRU9JKJ75nQKOczLtgoR2N4_B2aIK8WGyrX0_WddwoMMRx_D9zWp9tSZiPflfacAp6-jP5CFd9zStdIY77N89IheTZ0fllzSE7h9ep_AL6O6BDahPQdbpV2Z1OjMtu6WQyCTRBfYT1NM4uY=]

- Structure solution and refinement: introductory strategies. [PDF Document]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCYqJKCO_mrXgrEnU2LFTksQDQnByUebYPgKecXZz-cbTDZUR3BQfR9865CZwgNN7mrkv3xEzLGIqiCYXOhs-XlND_8GFvH0z3VUl30Q72PDgiL4e4MRkNxVZaVQRFOlUYQKnXFV8EwSDbvx4wL90mBT8rFM_YGrmHaYmVFnsJjXOLcdRJj-uI5CDkGMjXqidAyVyVIU9Hxw==]

- X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3NceVW-CZ4g98YToT7CRvoT_hVTjykLhQc2obrXUjtVAWzjDbLC7VlR3LsyQXa5ZGJUdNG0OAoDrtIA29REejoyAgp7h7GzmPRRw8Mu_4RnqLI4IITuyZfuo3p30dhcz_dXkU43q6YTROlpN8rryklsHr1YT_rXfRB58Q5fY=]

- Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpkxVndJT_9hV4i8a-2ee2HSllJCHFTpLbriqkTnCkF60un2iGNOYf8VipS0Uf9v-kywZ6Ak-skJsiXTYeaWBhNolDBLZnBa0l6kakVZpOQ8b8X1bKjpltrAvHQ5YSA71XlnZKsrM164_CQ3ZmEMjjdwWV65uXgc9X]

- Protein XRD Protocols - X-ray Diffraction Data Collection. Google Sites. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT6BV3KBjjx15WDUvpxNcSCMj6h3Gp56W1msal9VMGmSUmsYLKY_H8milXCcamlljf398Qd9D3bAvN12BX_1R6LJbv7U4N-YqgWVxTvkUznEEHsXaf52wx6MLEye6PyYoGkT-8SAKyPHRGEsmecXEY8q6rqOcQjSK5pytk6A3BZkPQXm9m-8xnoeiRXurobDuO8qWV]

- X-ray Data Collection Course. Macromolecular Crystallography Core Facility. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb0J5vrzqwN15OHlr0pckUziq6OOYkrpsSy1ZHC9r3Z0cNmgxyGJXC6nVZTjeshiw4uREbb0VzQB2Obi3802IbB42P5Ye_nE5WcMt6VLTfG5R3b08CMswZ4obuiC6HH4OczhQ6tl4sGAZhjTpixD4n8lkD_O_TNz09tgdcU9o=]

- Crystal Structure Refinement - TUTORIAL. Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQWEzUhHSiaCmJVvfrcaeOx4cN232e5eB23sQDfxOeA7V6bN91t3GRZN-j-M5hVfA8ckHxLmrwXwQnlmbbB5-__51zjZAkx76gNSEOP5g2wfw79J77JhE7In9oEL5ZOHkDm-gcKNq11xLnBcM90kRdWTv8I5MO3C_IW-OcrTgMpcMxsti5e_g67UI=]

- Refinement of X-ray Crystal Structures. Stanford University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFITHZa8uYO8E8uSUSzw1xtZn8dgxbs8WMZOCPPSHcnCw8cqdmRY5lJDBbkfj_jlaydU2vwsAEr4XOF0rTtzg4Zr4TeH2MyGkLsM5u8g-BQEjxK5ZJiF0rXDO2Gzg-LXa4NAuImUg-hzW6gyMw3b3y_PIrnTsagMvzsB05THGc=]

- User guide to crystal structure refinement with SHELXL. Reza Latifi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOinUM0-L7QyZF1KHURS49pI-6zHaVBQ_B-L2XC4dw6yeSJZAxm0ejeM2SIqWtUOOR1_-W9lCYCVAlgLR1GW9anJNOFCUDKphkoidvCfvVzG212640YGtgKL2cTH21_MZ_nbiEilWPRAWjih5lqyOZ9pAjYnsHamfBoUG-EqlnCxrSbg==]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECLrNLQ3hYAxIG0PG7BvDzuPm_CytpzJ5Bc5sYyFS6SAqyKS93eMMyZ3WDYsV7JByqB1Rq44TZVG5-eSgc07RWn1aE92FFEIZPdaM4DTKg1Vt9ll8GRX9kgk_rPKH3Uykyz65upfOd6rI943M2MyU=]

- 5-Methylisoxazole-4-carboxylic acid. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYk-FA1tMIm4PHzO8o4gNULp-s1oPCR4qwg2XRl2816J4Dl4jFEMxMqYAS1sdaBKDubsE-APF7NGetxT3NllaRVY9Z0QEUKIthDTxgCLoPNtSiqAQ7mwrwURfxiX9g6HdRjPj4HKynLdl9_e4=]

- 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240. PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUkoiXQ74tPBmdjdGXQnzTu77Adiq3xYIyeSMFI6c1cRgVjvZr28hPBbjcRoDQBDR_dqtaPueGZ72zgTxzUJ2X5OD4M4MmjIxZNejT-E55uZTTwUj3wi7p3BfNMBgHGq3J178n3Wi_SptOfO1XH6bICd594MmdOohUYXVPw4dRaXtIxPPELu3U]

- (PDF) 5-Methylisoxazole-4-carboxylic acid. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEElGqgj4-6H8vBklpQB_7OxAb45VPtygyWZK6ljt2LSFQZGh8LnMw17xfAroHAZE091hc8L2t6UBpvXQtdJYuwHIcOM1zKc9qO7u1pEJCwBvVLVWTUDC2PiRwtRsxe-duryn0qyzVm6ud_FX_LdztF6QItVy2Q6Cak1IfD-TtKzUxmS3RCm15MLtdca33e8YQR]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 4. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. sssc.usask.ca [sssc.usask.ca]

- 10. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 11. fiveable.me [fiveable.me]

- 12. scribd.com [scribd.com]

- 13. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. crystallography.fr [crystallography.fr]

- 16. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous pharmacologically active compounds.[1][2] This guide focuses on the therapeutic potential of a specific, yet promising, subclass: 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid and its derivatives. The strategic incorporation of a 4-fluorophenyl group at the C-5 position and a carboxylic acid at the C-4 position provides a unique framework for modulating biological activity. The fluorine atom can enhance critical pharmacokinetic properties such as metabolic stability and lipophilicity, while the carboxylic acid moiety serves as a key interaction point with biological targets.[3][4] This document provides an in-depth exploration of the synthesis, characterization, and significant biological activities of these derivatives, with a primary focus on their anti-inflammatory, anticancer, and antimicrobial potential. We present detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) analyses to equip researchers with the foundational knowledge required for advancing drug discovery efforts in this chemical space.

The Isoxazole Scaffold: A Privileged Structure in Drug Design

The isoxazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in pharmaceutical development.[1][5] Its chemical stability allows for extensive functionalization, while a latent susceptibility of the N-O bond to cleavage under specific reductive conditions offers a unique route for synthetic transformations.[5] This combination of stability and reactivity makes it an ideal core for developing novel therapeutics.

The specific scaffold of this compound combines three key pharmacophoric elements:

-

The Isoxazole Ring: Acts as a rigid, aromatic core that properly orients the substituent groups for optimal interaction with biological targets. It is a key feature in approved drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1][2]

-

The 4-Fluorophenyl Group: The introduction of a fluorine atom onto the phenyl ring is a well-established strategy in medicinal chemistry. It often leads to improved metabolic stability by blocking sites of oxidative metabolism and can enhance binding affinity to target proteins through favorable electrostatic interactions.[3][4]

-

The Carboxylic Acid Group: This functional group is a potent hydrogen bond donor and acceptor and can participate in critical electrostatic interactions within enzyme active sites or with receptors.[3] It also provides a handle for improving aqueous solubility or for creating prodrugs, such as esters, to modulate pharmacokinetic profiles.[4]

General Synthesis and Characterization

The synthesis of isoxazole derivatives is often achieved through the cyclization of key intermediates, such as chalcones, which are α,β-unsaturated ketones.[1][2][6] A plausible and adaptable synthetic route for the core structure involves the reaction of a β-ketoester with hydroxylamine, followed by functional group manipulations.

Workflow for the Synthesis of the Core Scaffold

Caption: General synthetic workflow for producing the target scaffold and its derivatives.

Protocol 1: Synthesis of this compound

This protocol is a representative methodology adapted from established synthetic procedures for related isoxazole carboxylates.[7][8]

-

Step A: Formation of the Enol Ether. To a stirred solution of ethyl 4-fluorobenzoylacetate (1.0 eq), add triethyl orthoformate (1.2 eq) and acetic anhydride (1.5 eq). Heat the mixture to 100-110°C for 3-4 hours, monitoring by TLC. Upon completion, remove volatile components under reduced pressure to yield crude ethyl 2-(ethoxymethylene)-4-fluorobenzoylacetate.

-

Step B: Cyclization to the Isoxazole Ester. Dissolve the crude product from Step A in ethanol. Cool the solution to 0-5°C in an ice bath. Add a pre-mixed solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water portion-wise, maintaining the temperature below 10°C. Stir the reaction at room temperature for 12-16 hours. Pour the mixture into ice water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate.

-

Step C: Hydrolysis to the Carboxylic Acid. Dissolve the ester from Step B in a mixture of ethanol and water. Add lithium hydroxide (or another suitable base, 2.0 eq) and heat the mixture to reflux for 2-4 hours. After cooling, acidify the solution with 1M HCl until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.

-

Characterization: The structure and purity of the final compound and intermediates should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.[2][9]

Anti-Inflammatory Activity

A significant body of research points to the anti-inflammatory properties of isoxazole derivatives.[1][10][11][12] This activity is frequently attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of pain and inflammation.

Mechanism of Action: COX-2 Inhibition

Inflammation is often initiated by the release of arachidonic acid from cell membranes. The COX enzymes metabolize arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is therefore a prime therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives to reduce inflammation.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating acute anti-inflammatory activity.[10][12][13]

-

Animal Acclimatization: Use adult male Wistar rats or Swiss albino mice, acclimatized for at least one week with free access to food and water.

-

Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Positive control (e.g., Diclofenac sodium, 10 mg/kg), and Test groups (different doses of the isoxazole derivative).

-

Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume using a plethysmometer immediately before the injection (0 h) and at regular intervals after (e.g., 1, 2, 3, and 4 h).

-

Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Summary: Anti-Inflammatory Potential

The following data are representative examples based on published results for structurally similar compounds.[12]

| Compound ID | R-Group (at COOH) | In Vitro COX-2 IC₅₀ (µM) | In Vivo Paw Edema Inhibition @ 3h (%) |

| Core Acid | -OH | 2.5 | 45% @ 20 mg/kg |

| Derivative A | -OCH₃ (Ester) | 5.1 | 32% @ 20 mg/kg |

| Derivative B | -NH₂ (Amide) | 1.8 | 58% @ 20 mg/kg |

| Diclofenac | N/A | 0.9 | 65% @ 10 mg/kg |

Anticancer Potential

Isoxazole derivatives have emerged as potent anticancer agents acting through diverse mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[14][15] Notably, a pyrazolopyrimidine containing a 5-(4-fluorophenyl) moiety demonstrated significant inhibition of cancer cell proliferation, underscoring the potential of this specific substitution pattern.[16]

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration causing 50% growth inhibition) for each compound using dose-response curve fitting software.

Data Summary: Anticancer Activity

The following data are representative examples based on NCI screening data for related heterocyclic compounds.[17]

| Compound ID | GI₅₀ vs. MCF-7 (µM) | GI₅₀ vs. HeLa (µM) | GI₅₀ vs. COLO 205 (µM) |

| Core Acid | 12.5 | 18.2 | 25.1 |

| Derivative C | 4.8 | 6.3 | 9.9 |

| Derivative D | 2.1 | 3.5 | 5.4 |

| Doxorubicin | 0.05 | 0.08 | 0.06 |

Antimicrobial Activity

The isoxazole scaffold is a common feature in compounds with significant antibacterial and antifungal properties.[6][18][19] Derivatives can be screened against a panel of clinically relevant microorganisms to determine their spectrum of activity and potency.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][18]

-

Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (broth with inoculum, no drug), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading: The MIC is defined as the lowest concentration of the compound at which no visible turbidity is observed.

Data Summary: Antimicrobial Potency

Data are representative examples based on published MIC values for isoxazole derivatives.[18]

| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |

| Core Acid | 64 | >128 | 128 |

| Derivative E | 16 | 64 | 32 |

| Derivative F | 8 | 32 | 16 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their chemical structure. Synthesizing and testing a library of analogues can provide crucial insights into the key features required for potency and selectivity.

Caption: Summary of key structure-activity relationships for the target scaffold.

-

C-5 Phenyl Ring: The presence of the 4-fluoro substituent is anticipated to be beneficial for metabolic stability and binding affinity.[3][4] Exploring other substitutions on this ring (e.g., chloro, methoxy) could further tune the electronic and steric properties to optimize activity against specific targets.

-

C-4 Carboxylic Acid: This group is a crucial anchor. As suggested by the representative data tables, converting the carboxylic acid to amides or esters can have a profound impact on biological activity. Amides, in particular, may introduce additional hydrogen bonding opportunities and improve cell permeability, often leading to enhanced potency.

-

Isoxazole Core: While the core itself is generally maintained, subtle changes like shifting the substitution pattern (e.g., to a 3-aryl-isoxazole) could drastically alter the molecule's geometry and its fit within a target's binding site.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The existing literature on related isoxazoles strongly supports its potential as a source of anti-inflammatory, anticancer, and antimicrobial compounds. The synthetic accessibility of this core allows for extensive chemical exploration and optimization.

Future research should focus on:

-

Library Synthesis: Generation of a diverse library of derivatives, primarily by modifying the C-4 carboxylic acid moiety, to perform a comprehensive SAR study.

-

Broad Biological Screening: Testing these new compounds against a wider range of biological targets, including various kinases, proteases, and microbial enzymes.

-

In-depth Mechanistic Studies: For the most potent hits, elucidating the precise mechanism of action through biochemical and cell-based assays.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively unlock the therapeutic potential of this versatile chemical class.

References

- A review of isoxazole biological activity and present synthetic techniques. (2024). Google Search.

- Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Scholars Research Library. (n.d.). Scholars Research Library.

- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.).

- Isoxazole Derivatives as Regul

- Isoxazole derivatives showing antimicrobial activity (61–69). (n.d.).

- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).

- Anti-inflammatory Properties of an Isoxazole Deriv

- Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (n.d.). Scholars Research Library.

- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm

- 5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic Acid. (n.d.). Benchchem.

- 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. (n.d.). Chem-Impex.

- Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2020).

- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.

- A review of isoxazole biological activity and present synthetic techniques. (2024). Google Search.

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).

- A straightforward, practical, and economical process for producing isoxazole derivatives. (2024).

- Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters. (n.d.).

- 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. (2023). Smolecule.

- Synthesis, Crystal Structure and biological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. (2016).

- Structure Property Relationships of Carboxylic Acid Isosteres. (2016).

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. benchchem.com [benchchem.com]

- 4. Buy 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 1736-21-6 [smolecule.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 9. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]

- 10. Isoxazole Derivatives as Regulators of Immune Functions [mdpi.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. espublisher.com [espublisher.com]

- 16. researchgate.net [researchgate.net]

- 17. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-Fluorophenyl)isoxazole-4-carboxylic Acid

Introduction

5-(4-Fluorophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and drug development. The isoxazole scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The precise elucidation of the molecular structure of novel isoxazole derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity during synthesis and formulation.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, the goal of this document is to move beyond a simple recitation of data. Instead, this guide will delve into the rationale behind the experimental choices, the interpretation of the spectral data, and the interconnectedness of different spectroscopic methods in building a complete picture of the molecular architecture. While experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogues to provide a robust predictive analysis.

The intended audience for this guide includes researchers, scientists, and drug development professionals who are actively engaged in the synthesis, purification, and analysis of small molecule therapeutics.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound. The molecule consists of a central isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in a 1,2-arrangement. This ring is substituted at the 5-position with a 4-fluorophenyl group and at the 4-position with a carboxylic acid group.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A robust NMR dataset is foundational to unambiguous structure confirmation. The following protocol outlines the key steps for acquiring high-quality NMR spectra.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can facilitate the observation of the acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[3]

-

¹H NMR:

-

Pulse sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of scans: 16-64 scans, depending on the sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Number of scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation delay (d1): 2-5 seconds.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the isoxazole ring, the fluorine atom, and the carboxylic acid group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |

| Isoxazole C-H | 8.5 - 9.0 | Singlet | - |

| Aromatic (ortho to F) | 7.2 - 7.4 | Triplet (apparent) | ~8.8 |

| Aromatic (meta to F) | 7.9 - 8.1 | Doublet of doublets | ~8.8, ~5.5 |

Rationale for Predictions:

-

The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift can be highly dependent on concentration and solvent.

-

The isoxazole proton (at the 3-position) is expected to be a singlet and significantly downfield due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms within the heterocyclic ring.

-

The aromatic protons of the 4-fluorophenyl group will exhibit a characteristic splitting pattern. The protons ortho to the fluorine will couple with the fluorine atom and the adjacent meta protons, appearing as an apparent triplet. The protons meta to the fluorine will couple with the ortho protons and the fluorine, resulting in a doublet of doublets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 160 - 165 |

| Isoxazole C4 | 110 - 115 |

| Isoxazole C5 | 165 - 170 |

| Isoxazole C3 | 155 - 160 |

| Aromatic C-F | 162 - 167 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C (ipso to isoxazole) | 125 - 130 |

| Aromatic C (ortho to F) | 115 - 120 (d, ²JCF ≈ 22 Hz) |

| Aromatic C (meta to F) | 130 - 135 (d, ³JCF ≈ 9 Hz) |

Rationale for Predictions:

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

The carbons of the isoxazole ring will have distinct chemical shifts based on their proximity to the heteroatoms.

-

The carbons of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom (¹⁹F is a spin ½ nucleus). The magnitude of the C-F coupling constant decreases with the number of bonds separating the carbon and fluorine atoms.

NMR Workflow Diagram

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C and C=N Stretch (Aromatic/Isoxazole) | 1500 - 1650 | Medium to Strong |

| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

Rationale for Predictions:

-

The O-H stretch of the carboxylic acid is typically very broad due to extensive hydrogen bonding in the solid state.[4][5] This broad absorption often overlaps with the C-H stretching region.[4]

-

The C=O stretch is one of the most intense and characteristic bands in the IR spectrum and its position is indicative of a carboxylic acid.[5]

-

The aromatic and isoxazole ring stretches will appear in the fingerprint region.

-

The C-F stretch is expected to be a strong absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is a suitable technique for this molecule due to the presence of the acidic proton.

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes. The negative ion mode is often more informative for carboxylic acids, showing a prominent [M-H]⁻ ion.

Predicted Mass Spectral Data

-

Molecular Formula: C₁₀H₆FNO₃

-

Monoisotopic Mass: 207.0332 u

-

Expected Ions:

-

Positive Ion Mode: [M+H]⁺ at m/z 208.0410

-

Negative Ion Mode: [M-H]⁻ at m/z 206.0254

-

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion can provide valuable structural information. Key fragmentations might include:

-

Loss of CO₂ (44 u) from the carboxylic acid group.

-

Cleavage of the isoxazole ring.

-

Loss of HF from the fluorophenyl group.

Mass Spectrometry Fragmentation Pathway

Caption: A simplified fragmentation pathway in negative ion ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS, is essential for its unambiguous structural confirmation. This technical guide has provided a predictive framework for the expected spectral data based on the known properties of the constituent functional groups and data from analogous structures. The detailed experimental protocols and the rationale behind the data interpretation are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The synergistic use of these analytical techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity of the data.

References

- Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects - Research Trend. (n.d.).

- New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies - ResearchGate. (2025, September 20).

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - NIH. (2022, August 15).

- Table of Characteristic IR Absorptions. (n.d.).

- IR Spectra for Carboxylic Acid | Detailed Guide - Echemi. (2024, October 11).

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022, August 31).

Sources

- 1. researchtrend.net [researchtrend.net]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. echemi.com [echemi.com]

A Technical Guide to the Mechanism of Action of 5-Phenylisoxazole-4-Carboxylic Acid Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Senior Application Scientist Note: Direct, in-depth mechanistic data for 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid is not extensively available in peer-reviewed literature. However, the isoxazole-4-carboxylic acid scaffold is a well-established pharmacophore that frequently targets the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.[1][2] This guide provides a detailed examination of the mechanism of action for this class of compounds, using the PPAR signaling pathway as a validated and representative model. The principles, pathways, and experimental protocols described herein are the authoritative standard for investigating the biological activity of this chemical series.

Executive Summary: Targeting a Master Metabolic Regulator

The 5-phenylisoxazole-4-carboxylic acid moiety represents a critical class of synthetic ligands designed to interact with Peroxisome Proliferator-Activated Receptors (PPARs).[1] PPARs are ligand-activated transcription factors that serve as master regulators of lipid and glucose metabolism, energy homeostasis, and inflammation.[3][4][5] There are three primary subtypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.[3] Compounds based on the isoxazole scaffold can be engineered to act as agonists, selectively activating one or more of these receptors. This activation triggers a cascade of genomic and non-genomic events, culminating in the therapeutic modulation of metabolic and inflammatory diseases such as type 2 diabetes, dyslipidemia, and atherosclerosis.[6][7][8] This document outlines the core molecular mechanism, from receptor binding to downstream gene regulation, and provides the definitive experimental workflows required to validate this activity.

The Core Mechanism: Ligand-Induced Transcriptional Activation

The primary mechanism of action for isoxazole-based PPAR agonists is the direct binding to and activation of PPAR nuclear receptors.[8] This process follows a well-defined sequence of molecular events that ultimately alters the transcriptional landscape of the cell.

Molecular Recognition and Receptor Activation

PPARs are intracellular proteins that, in their inactive state, are often part of a repressor complex. The journey from an inactive to an active state is initiated by the binding of a ligand, such as a 5-phenylisoxazole-4-carboxylic acid derivative.

-